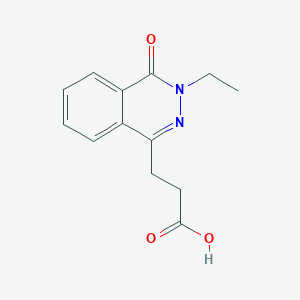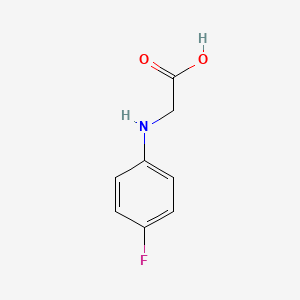
1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole
説明
The compound "1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole" is a pyrrole derivative characterized by the presence of a 4-iodophenyl group attached to the nitrogen atom of the pyrrole ring, which is also substituted at the 2 and 5 positions with methyl groups. Pyrrole derivatives are known for their diverse applications in materials science, pharmaceuticals, and as intermediates in organic synthesis due to their unique chemical properties and structural features.
Synthesis Analysis
The synthesis of pyrrole derivatives often involves the Paal-Knorr synthesis or similar methods, where amines are reacted with compounds that can form the pyrrole ring upon condensation. In the case of substituted pyrroles, various functionalized starting materials are used to introduce different substituents onto the pyrrole ring. For example, the synthesis of 1-methyl-2,5-bis[1-(4-phenylurazolyl)] pyrrole was achieved by reacting 4-phenyl-1,2,4-triazoline-3,5-dione with N-methylpyrrole, followed by conversion to a potassium dianion salt and subsequent reactions to form polymers . Although the specific synthesis of "1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole" is not detailed in the provided papers, similar synthetic strategies could be employed.
Molecular Structure Analysis
The molecular structure of pyrrole derivatives is crucial in determining their reactivity and physical properties. For instance, the crystal structure of 2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrole was determined to be monoclinic with planar rings, and the presence of substituents like nitro groups can cause a twist in the molecular plane . The molecular structure directly influences the compound's ability to form polymers or engage in various chemical reactions.
Chemical Reactions Analysis
Pyrrole derivatives can participate in a range of chemical reactions, including polymerization, as seen in the formation of polymers from the reaction of a pyrrole dianion salt with alkyldihalides . The reactivity of the pyrrole ring can be modified by substituents, which can either activate or deactivate the ring towards electrophilic or nucleophilic attack, influencing the types of chemical reactions the compound can undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrole derivatives are influenced by their molecular structure. For example, the introduction of electron-withdrawing or electron-donating groups can affect the compound's solubility, melting point, and stability. The thermochemical and thermodynamic properties of 2,5-dimethyl-1-phenylpyrrole and its nitro-substituted analogue were studied using calorimetric and effusion techniques, revealing insights into their enthalpies of formation and sublimation . These properties are essential for understanding the behavior of these compounds under different conditions and for their application in various fields.
科学的研究の応用
Synthesis and Functionalization in Molecular Nanotechnology
1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole has significant applications in the synthesis and functionalization of materials in molecular nanotechnology. It serves as a key intermediate in producing novel bispyrrolotetrathiafulvalene (BPTTF) building blocks. These blocks have a highly π-extended structure, making them suitable for constructing redox-active materials (Neumann & Jeppesen, 2023).
Use in Crystal Structure Synthesis
This compound plays a role in synthesizing various derivatives with potential applications in crystallography. For instance, it contributes to the synthesis of 2,5-dimethyl-3,4-diacetyl-1-(3-nitrophenyl)pyrrol, which has been studied for its crystal structure, revealing insights into molecular arrangements and interactions (Hong, 2000).
Polymerization Processes
In the field of polymer science, 1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole is involved in polymerization processes. Its derivatives are used to produce new polymers with unique structural characteristics and physical properties, which could have various industrial applications (Mallakpour, Karami-Dezcho, & Sheikholeslami, 1998).
Non-Linear Optical (NLO) Material Development
This compound contributes to synthesizing new heterocyclic compounds with potential applications in non-linear optical (NLO) materials. These materials are vital in photonics and telecommunications (Singh, Rawat, & Sahu, 2014).
Anti-Corrosion Applications
Derivatives of 1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole are effective as corrosion inhibitors for metals like carbon steel, offering potential applications in industrial maintenance and protection (Zarrouk et al., 2015).
Luminescent Polymer Development
The compound aids in synthesizing luminescent polymers containing the pyrrolo[3,4-c]pyrrole-1,4-dione unit. These polymers, with their strong fluorescence and high quantum yields, have potential applications in optoelectronics and display technologies (Zhang & Tieke, 2008).
Pharmaceutical Research
In the pharmaceutical sector, this compound is key in synthesizing new pyrrole derivatives with potential pharmacological activities. These derivatives are researched for their antimicrobial properties, providing a foundation for developing new therapeutic agents (Hublikar et al., 2019).
将来の方向性
特性
IUPAC Name |
1-(4-iodophenyl)-2,5-dimethylpyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12IN/c1-9-3-4-10(2)14(9)12-7-5-11(13)6-8-12/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLGKGHWNVMDYQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC=C(C=C2)I)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80368034 | |
| Record name | 1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80368034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole | |
CAS RN |
288608-09-3 | |
| Record name | 1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80368034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is 1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole a significant compound in the synthesis of non-symmetric BPTTF building blocks?
A: 1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole serves as a crucial starting material in the synthesis of 5-(4-iodophenyl)-4,6-dimethyl-[1,3]dithiolo[4,5-c]pyrrole-2-thione []. This thione compound is a key intermediate in the multi-step synthesis of non-symmetric BPTTF building blocks. The iodine atom on the phenyl ring provides a reactive site for further functionalization, allowing for the creation of diverse BPTTF derivatives with tailored properties.
Q2: What is the significance of developing non-symmetric BPTTF building blocks?
A: BPTTF derivatives are of interest due to their potential applications in redox-active materials, particularly in the field of molecular nanotechnology []. Non-symmetric BPTTFs, compared to their symmetric counterparts, offer greater flexibility in design and allow for fine-tuning of their electronic and physical properties. This control over molecular structure is essential for developing materials with specific functionalities and improved performance in various applications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![7-Mercapto-2-phenyl-5H-pyrazolo[1,5-d][1,2,4]triazin-4-one](/img/structure/B1299501.png)
![1-(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-yl)-piperidine-4-carboxylic acid](/img/structure/B1299505.png)
![1-(6-Ethyl-thieno[2,3-d]pyrimidin-4-yl)-piperidine-4-carboxylic acid](/img/structure/B1299506.png)





![6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine](/img/structure/B1299531.png)
![5-[(4-Fluoro-phenylamino)-methyl]-[1,3,4]oxadiazole-2-thiol](/img/structure/B1299532.png)

